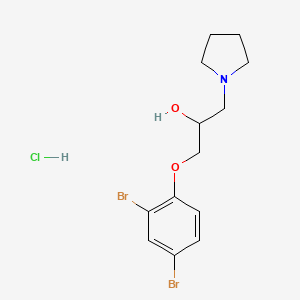

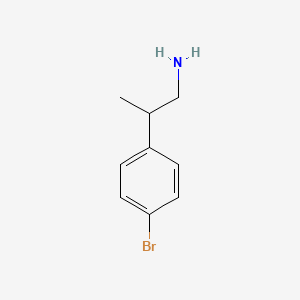

2-(4-Bromophenyl)propan-1-amine

概要

説明

“2-(4-Bromophenyl)propan-1-amine” is a chemical compound that is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-Bromophenylacetic acid can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .科学的研究の応用

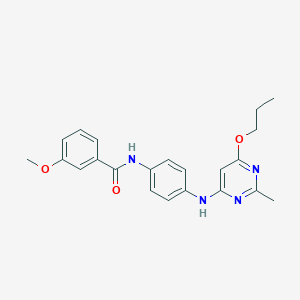

Synthesis and Development of Antimicrobial Agents

2-(4-Bromophenyl)propan-1-amine and its derivatives have been explored for the synthesis of various compounds with potential medical applications. For instance, a study by Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Catalyst in Chemical Reactions

In another research, Lygin and Meijere (2009) demonstrated the use of o-Bromophenyl isocyanide, a related compound, in catalyzing the formation of 1-substituted benzimidazoles, indicating its role as a catalyst in certain chemical reactions (Lygin & Meijere, 2009).

Material Science and Corrosion Inhibition

From a materials science perspective, the compound has been evaluated in studies related to corrosion inhibition. Kaya et al. (2016) investigated derivatives of 2-amino-4-(4-bromophenyl)-thiazole for their potential in inhibiting corrosion of iron, using computational methods (Kaya et al., 2016).

Synthesis of Hyperbranched Polymers

Tanaka, Iso, and Takeuchi (2003) explored the synthesis of hyperbranched polymers containing triphenylamine and phenylenevinylene units, using tris(4-bromophenyl)amine, a related compound, demonstrating its application in polymer chemistry (Tanaka et al., 2003).

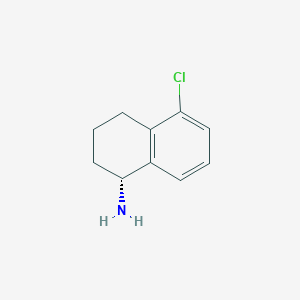

Crystallography and Molecular Structure Analysis

The compound and its derivatives have also been used in crystallography and molecular structure analysis. For example, the synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives were conducted to understand their crystal structures, as shown by Nadaf et al. (2019) (Nadaf et al., 2019).

Oxidation Reactions in Electrochemistry

In the field of electrochemistry, Pletcher and Zappi (1989) investigated the indirect anodic oxidation of amines mediated by brominated aryl amines, highlighting another chemical application of this compound (Pletcher & Zappi, 1989).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-bromophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTXSPFHZMRKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)propan-1-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)

![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)

![5-chloro-2-(methylsulfanyl)-4-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyrimidine](/img/structure/B2721894.png)